![molecular formula C17H13NO B2944888 8-Methoxy-11H-benzo[a]carbazole CAS No. 175660-54-5](/img/structure/B2944888.png)

8-Methoxy-11H-benzo[a]carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

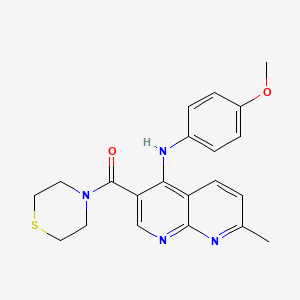

8-Methoxy-11H-benzo[a]carbazole is a chemical compound with the CAS Number: 175660-54-5 . It has a molecular weight of 247.3 and is typically stored at room temperature . The compound is usually in powder form .

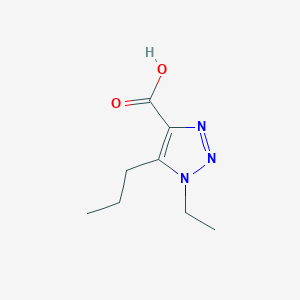

Molecular Structure Analysis

The InChI code for this compound is1S/C17H13NO/c1-19-12-7-9-16-15 (10-12)14-8-6-11-4-2-3-5-13 (11)17 (14)18-16/h2-10,18H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound’s InChI Code is1S/C17H13NO/c1-19-12-7-9-16-15 (10-12)14-8-6-11-4-2-3-5-13 (11)17 (14)18-16/h2-10,18H,1H3 .

Aplicaciones Científicas De Investigación

DNA Binding and Antitumor Activity

The compound 8-methoxy-11H-benzo[a]carbazole has been investigated for its potential as an antitumor drug, particularly focusing on its DNA binding properties. Studies have shown that derivatives of this compound can bind to DNA, albeit with varying affinities. These derivatives, however, mostly do not intercalate into DNA, unlike their 6H- and 7H-pyridocarbazole analogues. The cytotoxicity of these compounds, as measured on L1210 cells in vitro, is significantly lower than that of the 6H- and 7H-pyridocarbazole analogues (Lescot et al., 1986).

Antifungal Activity and Analytical Methods

This compound derivatives have been studied for their antifungal activities. A sensitive and simple high-performance liquid chromatographic (HPLC) method has been developed for the assay of these compounds. The method shows a linear relationship between concentration and UV absorbance, indicating its effectiveness in quantifying these compounds (Segall et al., 2003).

Synthesis for Antitumor and Antiviral Applications

The synthesis of benzo[a]carbazoles, including the 8-methoxy-11H derivative, has been explored for potential applications in antitumor and antiviral treatments. An efficient route for their synthesis via a metalation-cross-coupling sequence has been demonstrated, highlighting their potential in the field of medicinal chemistry (Cai & Snieckus, 2004).

Development of Novel Anticancer Agents

Research on this compound derivatives has led to the development of new anticancer agents. For instance, certain derivatives have shown potent antitumor activities against human cancer cell lines, and some compounds have exhibited remarkable in vitro and in vivo anticancer activity comparable to existing drugs (Wang et al., 2011).

Estrogen Receptor Binding and Tumor Inhibiting Activity

Some 11-alkylbenzo[a]carbazole derivatives, including the 8-methoxy variant, have been synthesized and studied for their binding affinities to the estrogen receptor. These compounds showed varying degrees of estrogenic activity and inhibited the growth of hormone-dependent mammary tumors, suggesting their potential use in breast cancer treatment (von Angerer & Prekajac, 1986).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Propiedades

IUPAC Name |

8-methoxy-11H-benzo[a]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-19-12-7-9-16-15(10-12)14-8-6-11-4-2-3-5-13(11)17(14)18-16/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTPSOOIFFJPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2944806.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]prop-2-enamide](/img/structure/B2944820.png)